molecular formula C22H19N3OS2 B3456334 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide

Cat. No.: B3456334
M. Wt: 405.5 g/mol
InChI Key: FTTVBDIRSAQSPQ-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide is a complex organic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzothiazole ring system is a bicyclic structure that includes both a benzene ring and a thiazole ring, making it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide typically involves the reaction of 6-amino-1,3-benzothiazole-2-thiol with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The benzothiazole ring system allows for strong interactions with protein targets, making it a potent inhibitor of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide apart is its unique combination of the benzothiazole ring system with the benzhydrylacetamide moiety. This structural feature enhances its binding affinity to molecular targets and increases its potential for therapeutic applications .

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c23-17-11-12-18-19(13-17)28-22(24-18)27-14-20(26)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14,23H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVBDIRSAQSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
Reactant of Route 6
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2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-benzhydrylacetamide

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